2-[(4-Chloropyridin-2-yl)formamido]-4-(methylsulfanyl)butanoic acid
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Overview
Description
2-[(4-Chloropyridin-2-yl)formamido]-4-(methylsulfanyl)butanoic acid is a chemical compound with the molecular formula C11H13ClN2O3S and a molecular weight of 288.75 g/mol . It is known for its unique structure, which includes a chloropyridine ring, a formamido group, and a methylsulfanyl butanoic acid moiety . This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chloropyridin-2-yl)formamido]-4-(methylsulfanyl)butanoic acid typically involves multiple steps. One common method includes the reaction of 4-chloropyridine-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride . This intermediate is then reacted with methylamine to produce the formamido derivative . Finally, the addition of methylsulfanyl butanoic acid completes the synthesis .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of automated reactors and purification systems .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Chloropyridin-2-yl)formamido]-4-(methylsulfanyl)butanoic acid can undergo various chemical reactions, including:
Reduction: The formamido group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom on the pyridine ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxide, sulfone derivatives
Reduction: Amine derivatives
Substitution: Various substituted pyridine derivatives
Scientific Research Applications
2-[(4-Chloropyridin-2-yl)formamido]-4-(methylsulfanyl)butanoic acid is utilized in several scientific research fields:
Mechanism of Action
The mechanism of action of 2-[(4-Chloropyridin-2-yl)formamido]-4-(methylsulfanyl)butanoic acid involves its interaction with specific molecular targets. The chloropyridine ring can bind to enzyme active sites or receptor binding pockets, while the formamido and methylsulfanyl groups can participate in hydrogen bonding and hydrophobic interactions . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Chloropyridin-2-yl)amino]-4-(methylsulfanyl)butanoic acid
- 2-[(4-Chloropyridin-2-yl)formamido]-4-(ethylsulfanyl)butanoic acid
- 2-[(4-Bromopyridin-2-yl)formamido]-4-(methylsulfanyl)butanoic acid
Uniqueness
2-[(4-Chloropyridin-2-yl)formamido]-4-(methylsulfanyl)butanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity . The presence of the chloropyridine ring, formamido group, and methylsulfanyl butanoic acid moiety makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
2-[(4-chloropyridine-2-carbonyl)amino]-4-methylsulfanylbutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O3S/c1-18-5-3-8(11(16)17)14-10(15)9-6-7(12)2-4-13-9/h2,4,6,8H,3,5H2,1H3,(H,14,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQULMZKCASMIJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)C1=NC=CC(=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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